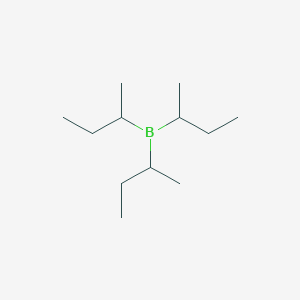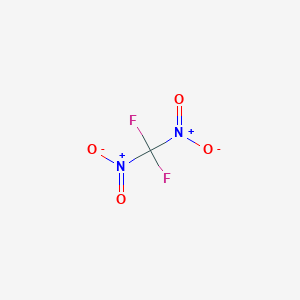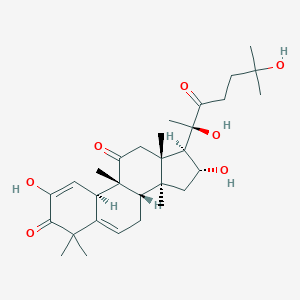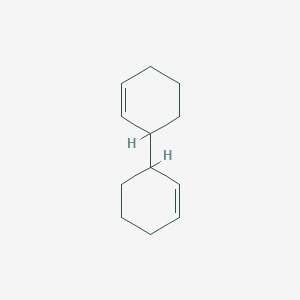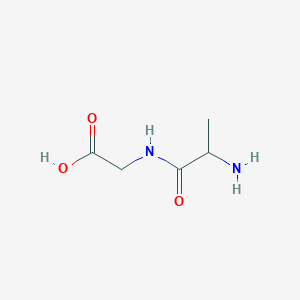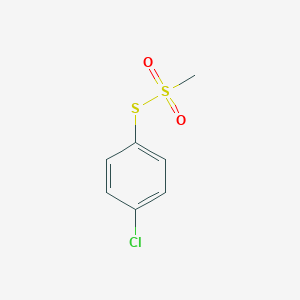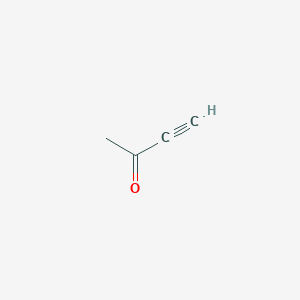
Tricyclopentabenzene
Übersicht
Beschreibung
Tricyclopentabenzene (TCB) is a polycyclic hydrocarbon consisting of three benzene rings fused together in a tricyclic structure. TCB has been the subject of scientific research due to its unique structure and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Molekularstudien
Tricyclopentabenzene, mit der Formel C15H18 und einem Molekulargewicht von 198.3034, ist ein interessantes Objekt in der molekularen Forschung . Die Bestimmung seiner Ionisierungsenergie wurde untersucht, wobei Werte von 7.85 ± 0.05 eV und 8.36 ± 0.02 eV berichtet wurden .
Oxidationsstudien
In Oxidationsstudien wurde festgestellt, dass this compound eine standortspezifische, unidirektionale Oxidation der benzylischen sp3 C–H-Bindung eingeht . Dieser Prozess lässt den zentralen Benzolring intakt, im Gegensatz zu ähnlichen Reaktionen in anderen Verbindungen . Der Oxidationsprozess beinhaltet RuO4, das im Allgemeinen sp2 C–H angreift, um oxidative Produkte zu bilden .
Synthese von Benzylketonen
Der Oxidationsprozess von this compound kann zur Bildung von Benzylketonen führen . Diese Ketone sind wertvolle Synthone, die zu vielen Naturprodukten, Agrochemikalien und Pharmazeutika führen können .
Umwandlung in andere Verbindungen
This compound kann in andere Verbindungen umgewandelt werden. Zum Beispiel wurde ein Verfahren zur Umwandlung von this compound in 12-Hydroxy-16-Oxatetracyclo[10.3.1.0 1,5 .0 7,11 ]hexadec-7(11)-en-2,6-dion entwickelt .
Vorläufer von Fulleren und Graphen
This compound ist ein Vorläufer für Fullerene und Graphen . Seine selektive Umwandlung in Ketoderivate ist sehr wünschenswert, da die Ketofunktionalität in verschiedenen synthetischen Ausarbeitungen für diese Materialien vielfältig eingesetzt werden kann
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tricyclopentabenzene, a chemical compound with the formula C15H18 , primarily targets the benzylic sp3 C–H bonds in organic synthesis . These bonds play a crucial role in the transformation of benzocyclotrimers (BCTs) into their keto derivatives .
Mode of Action
This compound interacts with its targets through a process known as unidirectional benzylic sp3 C–H oxidation . This interaction results in the formation of benzylic ketones . Interestingly, the central benzene ring remains intact during this process .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the oxidation of alkylarenes . This oxidation provides valuable synthons that can lead to many natural products, agrochemicals, and pharmaceuticals . The exact downstream effects of these pathways are complex and depend on the specific context of the reaction.
Pharmacokinetics
The compound’s molecular weight of 1983034 may influence its bioavailability
Result of Action
The primary result of this compound’s action is the formation of benzylic ketones . These ketones are highly desirable due to their diverse utility in various synthetic elaborations towards graphene and buckminsterfullerene .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ruthenium complexes, which are commonly employed in various oxidative transformations, can affect the compound’s action . .
Eigenschaften
IUPAC Name |
2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18/c1-4-10-11(5-1)13-7-3-9-15(13)14-8-2-6-12(10)14/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUKOIJTLDNDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CCCC3=C4CCCC4=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152924 | |
| Record name | Tricyclopentabenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206-79-7 | |
| Record name | Tricyclopentabenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trindan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclopentabenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1206-79-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the unique chemical transformations Trindane can undergo?
A1: Trindane exhibits interesting reactivity due to its fused ring system. For example, it can be completely oxidized by Ru(VIII) to yield a single, unfragmented product with retention of the C15 pericycle. [] This unusual oxidation occurs within the framework of the peripheral methylenes, forming 4-[(1R,2S,4R,5S)-1,2,5-Trihydroxy-3-oxabicyclo[3.3.0]octane-4-spiro-1′-(2′-oxocyclopentan)-2-yl]butanoic acid. [] Additionally, ozonolysis of Trindane primarily results in the formation of bicyclo(10.3.0)pentadec-1(12)ene- 2,6,7,11-tetrone and its aldol product. [] This reaction highlights the preference for cleavage of pi-bonds endo to the cyclopentane ring. [] These unique transformations demonstrate Trindane's potential as a starting material for synthesizing complex molecules.
Q2: What is the molecular formula and weight of Tricyclopentabenzene?
A2: this compound (Trindane) has the molecular formula C15H18 and a molecular weight of 198.30 g/mol. [, ]
Q3: How can this compound be synthesized?
A3: this compound can be synthesized through the acid-catalyzed trimerization of cyclopentanone. [] This relatively simple synthesis makes Trindane an attractive starting material for the synthesis of more complex molecules, especially those with structural similarities to natural products. []
Q4: Are there any potential applications for Trindane derivatives?
A4: The unique reactivity of Trindane, particularly its ability to undergo selective oxidations and ozonolysis, suggests its derivatives could be valuable in organic synthesis. [, ] The resulting compounds often possess structural features found in various natural products. [] Therefore, Trindane derivatives hold potential as building blocks for synthesizing complex molecules with potential biological activity or other useful applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



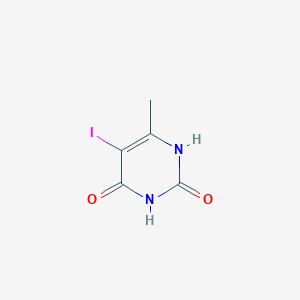
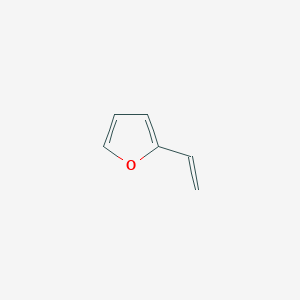
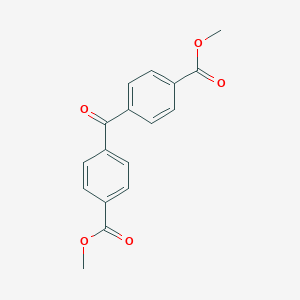

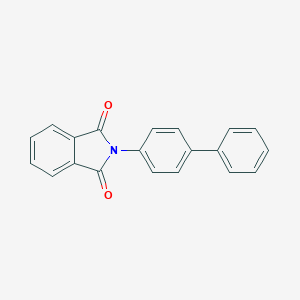
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
